Superior Cytotoxicity in Breast Cancer Models Compared to Moscatilin
In a head-to-head in vitro assay against a breast cancer cell line model, denbinobin exhibited superior potency (IC50 1.6 µM) compared to its direct analog moscatilin (IC50 2.5 µM), while moniliformediquinone showed the highest potency (IC50 0.7 µM) and calanquinone A was nearly equipotent (IC50 1.5 µM) . This positions denbinobin as a distinctly more potent lead than moscatilin.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1.6 µM |
| Comparator Or Baseline | Moscatilin (IC50 2.5 µM); Moniliformediquinone (IC50 0.7 µM); Calanquinone A (IC50 1.5 µM) |
| Quantified Difference | Denbinobin is 1.56-fold more potent than moscatilin |
| Conditions | In vitro breast cancer cell line model (cell line unspecified, associated with breast cancer inhibitor studies) |
Why This Matters
Procurement of denbinobin over moscatilin is justified by a 56% improvement in cytotoxic potency, critical for studies aiming to maximize anti-breast-cancer efficacy with the lowest compound concentration.
- [1] Tsao WS, et al. Tetrahedron. 2011; 67(34): 6166-6172. Total synthesis of moniliformediquinone and calanquinone A as potent inhibitors for breast cancer. View Source
